

Chicanine: A Comprehensive Technical Overview of a Novel Lignan Compound

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Compound of Interest

Compound Name: *Chicanin*

Cat. No.: *B1248939*

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Abstract

Chicanine is a bioactive lignan compound first identified and isolated from *Schisandra chinensis*, a plant with a long history in traditional medicine.^{[1][2][3]} This document provides a detailed overview of the discovery, chemical properties, and elucidated mechanism of action of **Chicanine** for researchers, scientists, and drug development professionals. Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described to facilitate further investigation into its therapeutic potential.

Discovery and History

Chicanine was first isolated from the stems and fruits of *Schisandra chinensis*, a perennial woody vine native to East Asia. While the plant itself has been used for centuries in traditional medicine, the specific lignan **Chicanine** was not characterized until the early 21st century. Initial phytochemical investigations aimed at identifying the active constituents responsible for the plant's reported anti-inflammatory properties led to the isolation of several lignan compounds, including **Chicanine**. Subsequent in-vitro studies revealed its potent biological activity, distinguishing it from other compounds present in the plant extract.

Chemical and Physical Properties

Chicanine is classified as a dibenzocyclooctadiene lignan. Its chemical structure and properties are summarized in the table below.^[4]

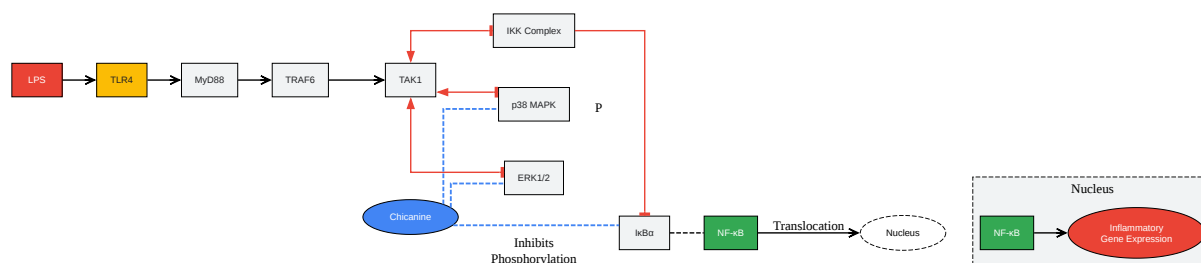
Property	Value
Molecular Formula	C ₂₀ H ₂₂ O ₅ ^[2]
Molecular Weight	342.39 g/mol ^{[1][2]}
CAS Number	78919-28-5 ^{[1][2]}
IUPAC Name	4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol ^[4]
Appearance	White to off-white solid ^[2]
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO, ethanol, and methanol. Poorly soluble in water.
Storage	Store at -20°C as a powder. Solutions are unstable and should be prepared fresh. ^[1]

Mechanism of Action

Chicanine has been demonstrated to possess significant anti-inflammatory activity.^{[1][2][3][5]} Its primary mechanism of action involves the inhibition of key signaling pathways implicated in the inflammatory response. Specifically, **Chicanine** has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and Inhibitor of kappa B alpha (IκBα).^{[1][2][3][5]}

The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping Nuclear Factor-kappa B (NF-κB) sequestered in the cytoplasm and preventing its translocation to the nucleus. This, in turn, down-regulates the expression of pro-inflammatory cytokines. The concurrent inhibition of the p38 MAPK and ERK1/2 pathways further contributes to its anti-inflammatory effects.

Signaling Pathway Diagram



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Caption: **Chicanine's** inhibitory effects on the LPS-induced inflammatory signaling pathway.

Experimental Protocols

Cell Culture and Treatment

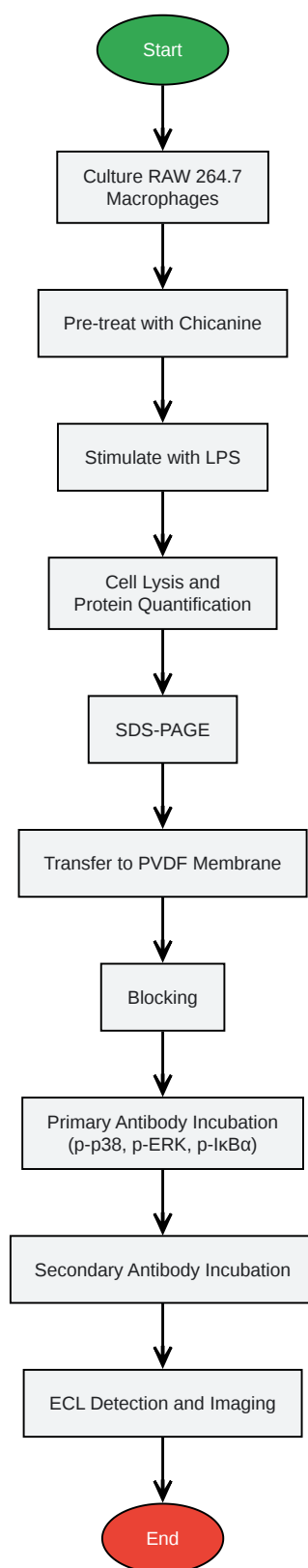
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of **Chicanine** (dissolved in DMSO) for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) for the indicated time points.

Western Blot Analysis for Protein Phosphorylation

- Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Protein concentration is determined using a BCA protein assay kit.
- **Electrophoresis and Transfer:** Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, phospho-ERK1/2, phospho-IκBα, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
- **Detection:** After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram



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